8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts.
Ugi reaction: .
Ring opening of aziridines: under the action of N-nucleophiles.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: .
Reduction: .
Substitution: .
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action for 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE .
5-[4-(2-FURYLCARBONYL)PIPERAZINO]-5-OXO-3-PHENYLPENTANOIC ACID: .
Uniqueness
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C24H26N6O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H26N6O4/c1-16-6-4-7-17(14-16)15-30-19-20(26(2)24(33)27(3)22(19)32)25-23(30)29-11-9-28(10-12-29)21(31)18-8-5-13-34-18/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
HJZKAHPOYBVDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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